molecular formula C12H9NO3S2 B15147630 Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate

Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate

Cat. No.: B15147630
M. Wt: 279.3 g/mol
InChI Key: JGFXKXPPIIPAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate is a thiazolidinone derivative characterized by a 4-oxo-2-sulfanylidene thiazolidine core linked to a methyl benzoate group via a methylidene bridge. This compound belongs to a class of molecules with demonstrated bioactivity, including agonism of nuclear receptors such as the pregnane X receptor ligand-binding domain (PXR-LBD) . Its structural uniqueness lies in the Z-configuration of the exocyclic double bond and the presence of the ester group, which differentiates it from carboxylic acid analogs and influences its physicochemical and pharmacological properties.

Properties

Molecular Formula

C12H9NO3S2

Molecular Weight

279.3 g/mol

IUPAC Name

methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate

InChI

InChI=1S/C12H9NO3S2/c1-16-11(15)8-4-2-7(3-5-8)6-9-10(14)13-12(17)18-9/h2-6H,1H3,(H,13,14,17)

InChI Key

JGFXKXPPIIPAFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate typically involves the condensation of appropriate thiazole derivatives with methyl benzoate under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific synthetic route chosen .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with optimizations for yield and purity. This would involve the use of industrial reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzoate or thiazole rings .

Scientific Research Applications

Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate is used in a variety of scientific research applications:

Mechanism of Action

The mechanism by which methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiazolidinone Derivatives

Thiazolidinone derivatives exhibit diverse bioactivities modulated by substituents on the heterocyclic core and the aromatic moieties. Below is a comparative analysis of structurally related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Key Features
Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate (Target) Methyl ester, Z-configuration C₁₃H₁₁NO₄S₂ 325.36* PXR-LBD agonist (40–45% activation) Enhanced lipophilicity due to ester group; Z-configuration favors receptor binding.
4-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid () Carboxylic acid, E-configuration C₁₂H₉NO₄S₂ 311.33 Not reported Higher polarity due to free acid; E-configuration may reduce bioactivity.
Compound 18 () 4-{[(5Z)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzyl moiety Not provided Not provided PXR-LBD agonist (40% activation) Similar Z-configuration; lacks ester group, suggesting reduced membrane permeability.
Methyl 4-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate () 3-ethyl, 4-methoxyphenylimino substituents C₂₁H₂₀N₂O₄S 396.46 Not reported Bulky substituents may hinder receptor interaction; imino group alters electronic properties.
Benzimidazole-containing 4-thiazolidinones () Benzimidazole-arylidene hybrid Varies Varies Antimicrobial activity Increased steric bulk may limit solubility but enhance target specificity.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The methyl ester group in the target compound enhances lipophilicity (logP ≈ 2.8 predicted) compared to the carboxylic acid analog (logP ≈ 1.5), favoring passive diffusion across biological membranes.
  • Stereochemical Influence : The Z-configuration of the exocyclic double bond () is critical for bioactivity, as E-isomers () may exhibit steric clashes in receptor binding pockets.
  • Solubility : The ester group reduces aqueous solubility relative to acid derivatives but improves compatibility with lipid-based formulations.

Biological Activity

Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate (C12H9NO3S2) is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C12H9NO3S2
Molecular Weight: 279.3 g/mol
IUPAC Name: this compound
Canonical SMILES: COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The thiazole ring structure plays a crucial role in enzyme inhibition and modulation of protein functions. This compound may affect several biochemical pathways, leading to diverse biological effects such as:

  • Antioxidant Activity: The compound exhibits properties that can scavenge free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties: Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Effects: Investigations into its cytotoxicity against various cancer cell lines have shown promising results.

Antioxidant Activity

A study evaluated the antioxidant potential of various thiazolidine derivatives, including this compound. Results indicated a significant ability to reduce oxidative damage in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Antimicrobial Activity

Research focused on the antimicrobial properties of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects at concentrations as low as 50 µg/mL, indicating its potential utility in developing new antimicrobial agents.

Anticancer Activity

In vitro assays using human cancer cell lines (e.g., HeLa and MCF7) revealed that this compound induced apoptosis and inhibited cell proliferation. The IC50 values were determined to be around 30 µM for HeLa cells, showcasing its potential as an anticancer therapeutic.

Case Studies

StudyObjectiveFindings
Antioxidant Study Evaluate antioxidant capacitySignificant reduction in DPPH radical scavenging activity
Antimicrobial Study Test against bacterial pathogensEffective against E. coli and S. aureus with MIC values of 50 µg/mL
Cytotoxicity Assay Assess anticancer propertiesInduced apoptosis in HeLa cells with an IC50 of 30 µM

Q & A

Q. What are the key synthetic routes for Methyl 4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate, and how can purity be ensured?

Synthesis typically involves multi-step organic reactions, such as cyclocondensation of thiourea derivatives with dimethylacetylene dicarboxylate (DMAD) in methanol under ambient conditions. Critical steps include:

  • Reagent selection : Use of K₂CO₃ and KI as catalysts in acetonitrile at 70°C for 5 hours to form intermediates like methyl 4-((2-formylphenoxy)methyl)benzoate .
  • Purification : Flash column chromatography with chloroform as an eluent ensures isolation of the pure product .
  • Characterization : Melting point determination, NMR (¹H, ¹³C), IR spectroscopy, and HRMS validate structural integrity and purity .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

  • Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), IR (ν ~1700 cm⁻¹ for carbonyl groups), and UV-Vis (λmax ~350 nm for conjugated systems) confirm functional groups and electronic transitions .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves molecular geometry and packing. For example, SHELXL refines anisotropic displacement parameters, while WinGX facilitates data processing and visualization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be established for this compound’s biological activity?

SAR studies require systematic modifications:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -Br) to the benzylidene moiety to enhance receptor binding. For example, bromine substitution at the 2-position increased potency in GPR35 agonism assays .
  • Bioassays : Use β-arrestin recruitment and G protein-dependent assays to quantify agonism/antagonism. Compound 1 (IC₅₀ = 2.54 μM) demonstrated full agonism of human GPR35 via competitive binding against ML-145 .
  • Computational modeling : Docking (AutoDock Vina) and molecular dynamics (GROMACS) predict binding modes with targets like aldose reductase (ALR2), highlighting hydrogen bonds with Tyr48 and His110 .

Q. How can researchers resolve contradictions in reported bioactivity data for thiazolidinone derivatives?

Contradictions often arise from assay conditions or structural variations:

  • Standardized assays : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C). For instance, thiazolidinones showed variable ALR2 inhibition (IC₅₀ = 2.54–45 μM) due to substituent effects on the benzoylimino group .
  • Crystallographic validation : Resolve ambiguities in stereochemistry (e.g., Z/E isomerism) using SHELXD for phase determination and ORTEP for anisotropic displacement modeling .

Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate logP (~3.2), solubility (<0.1 mg/mL), and CYP450 interactions. The compound’s benzoate ester may enhance membrane permeability but reduce metabolic stability .
  • QSAR modeling : Employ MOE or Schrödinger to correlate molecular descriptors (e.g., polar surface area, H-bond donors) with activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported receptor selectivity across species (e.g., human vs. rodent GPR35)?

  • Ortholog-specific assays : Test compounds against human, mouse, and rat GPR35 using β-arrestin recruitment (PathHunter) and calcium flux assays. For example, compound 1 showed >100-fold selectivity for human GPR35 due to residue differences (e.g., Leu224 in humans vs. Val224 in rodents) .
  • Mutagenesis studies : Replace key residues (e.g., Leu224Val) to confirm their role in species-specific agonism .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates

IntermediateReaction ConditionsYield (%)Reference
Methyl 4-((2-formylphenoxy)methyl)benzoateK₂CO₃, KI, CH₃CN, 70°C, 5h61
1-Aroyl-3-aroylthioureasDMAD, MeOH, RT, 24h85–92

Q. Table 2: Comparative Bioactivity of Derivatives

SubstituentTargetIC₅₀ (μM)Assay TypeReference
2-BromobenzoyliminoALR22.54Enzyme inhibition
2-FluorobenzylideneGPR350.8β-arrestin recruitment

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.